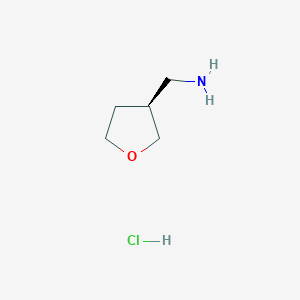

(S)-(tetrahydrofuran-3-yl)methanamine

Description

BenchChem offers high-quality (S)-(tetrahydrofuran-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(tetrahydrofuran-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S)-oxolan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048962-84-0 | |

| Record name | (3S)-Tetrahydro-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048962-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydrofuran Scaffold in Modern Chemistry

An In-Depth Technical Guide to (S)-(tetrahydrofuran-3-yl)methanamine for Advanced Research and Development

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a primary amine tethered to a stereodefined tetrahydrofuran (THF) ring, provides a unique combination of properties. The THF moiety, a prevalent scaffold in numerous natural products and FDA-approved drugs, imparts improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1][2] The primary amine serves as a versatile synthetic handle for constructing a wide array of more complex molecules.

This guide offers a comprehensive overview of (S)-(tetrahydrofuran-3-yl)methanamine, detailing its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug discovery and chemical development.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and formulation. (S)-(tetrahydrofuran-3-yl)methanamine is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of (S)-(tetrahydrofuran-3-yl)methanamine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [3][4] |

| CAS Number | 1048962-84-0 | |

| Appearance | Liquid | |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | [3][5] |

| Density | 0.967 ± 0.06 g/cm³ (at 20 °C) | [3][5] |

| Refractive Index | n20/D 1.462 | [3][5] |

| pKa | 9.96 ± 0.29 (Predicted) | [3][5] |

| InChI Key | CINJIXGRSTYIHP-YFKPBYRVSA-N | |

| SMILES | NC[C@H]1COCC1 | [6] |

The presence of both a hydrogen bond donor (the amine) and acceptors (the amine nitrogen and ether oxygen) suggests the potential for significant intermolecular interactions, influencing its boiling point and solubility in polar solvents.[7]

Caption: Chemical structure of (S)-(tetrahydrofuran-3-yl)methanamine.

Synthesis and Reactivity

Synthetic Routes

The synthesis of tetrahydrofuran-3-yl)methanamine and its enantiomers can be accomplished through several routes. A common and efficient laboratory-scale method involves the reductive amination of a corresponding aldehyde.

One documented synthesis starts from tetrahydrofuran-3-carboxaldehyde.[8] This method involves the reaction of the aldehyde with ammonia in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. This one-pot reaction proceeds with high yield and is a robust method for producing the target amine.

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran-3-yl)methanamine CAS#: 165253-31-6 [m.chemicalbook.com]

- 6. 1048962-84-0|(S)-(Tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 7. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 8. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Structure and Conformation of (S)-(tetrahydrofuran-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the flexible, non-planar tetrahydrofuran (THF) ring and the stereocenter at the C3 position, plays a crucial role in defining its interactions with biological targets. This guide provides a comprehensive analysis of the structure, conformational preferences, and synthesis of (S)-(tetrahydrofuran-3-yl)methanamine. We will delve into the stereoselective synthetic routes to access this valuable synthon, explore its conformational landscape through theoretical and spectroscopic insights, and discuss its application in the design of bioactive molecules. The content herein is intended to serve as a technical resource for researchers leveraging this scaffold in the development of novel therapeutics.

Introduction: The Significance of the Chiral Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules.[1] Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold in pharmaceutical design.[2] The THF moiety, a five-membered cyclic ether, is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope (E) and twist (T) forms. This conformational flexibility can be strategically utilized in drug design to optimize binding to biological targets.

The introduction of a substituent, such as an aminomethyl group at the C3 position, and the establishment of a specific stereochemistry, as in (S)-(tetrahydrofuran-3-yl)methanamine, imparts a defined three-dimensional vector to the molecule. This chirality is of paramount importance in drug-receptor interactions, as biological macromolecules are themselves chiral entities.[3][4] The (S)-enantiomer of a chiral drug can exhibit significantly different pharmacological activity, potency, and toxicity profiles compared to its (R)-enantiomer.[5] Therefore, a thorough understanding of the structure and conformational behavior of chiral building blocks like (S)-(tetrahydrofuran-3-yl)methanamine is fundamental for rational drug design.

This guide will provide an in-depth exploration of this valuable building block, with a focus on its three-dimensional nature and its implications for medicinal chemistry.

Molecular Structure and Physicochemical Properties

(S)-(tetrahydrofuran-3-yl)methanamine is a colorless to light yellow liquid with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol .[6]

Table 1: Physicochemical Properties of (tetrahydrofuran-3-yl)methanamine

| Property | Value | Reference(s) |

| CAS Number | 165253-31-6 (racemate) | [6] |

| Molecular Formula | C₅H₁₁NO | [6] |

| Molecular Weight | 101.15 g/mol | [6] |

| Boiling Point | 156.0 ± 13.0 °C (760 Torr) | [7] |

| Density | 0.967 ± 0.06 g/cm³ (20 °C, 760 Torr) | [7] |

| Flash Point | 53.1 ± 13.1 °C | [7] |

| pKa | 9.96 ± 0.29 (Predicted) | [7] |

| Refractive Index (n20/D) | 1.462 | [7] |

The structure consists of a central tetrahydrofuran ring with a methyleneamine substituent at the C3 position. The chiral center at C3 dictates the absolute configuration of the molecule as (S).

Caption: 2D Chemical Structure of (S)-(tetrahydrofuran-3-yl)methanamine.

Conformational Analysis: Unveiling the 3D Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational dynamics. For (S)-(tetrahydrofuran-3-yl)methanamine, the overall conformation is determined by the puckering of the THF ring and the rotational preference of the aminomethyl side chain.

Tetrahydrofuran Ring Puckering

The tetrahydrofuran ring is not planar and undergoes rapid interconversion between various puckered conformations, a process known as pseudorotation. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, allowing for a dynamic equilibrium at room temperature.

The presence of a substituent at the C3 position influences the conformational preference of the THF ring. The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, with the equatorial position generally being more stable to minimize steric interactions.

Side Chain Orientation and Intramolecular Interactions

The aminomethyl group at the C3 position has a rotatable C-C bond, allowing for different spatial arrangements of the amine group relative to the THF ring. The preferred orientation will be influenced by a combination of steric hindrance and potential intramolecular hydrogen bonding between the amine protons and the ether oxygen of the THF ring.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[8] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximity of protons, which can be used to deduce the preferred conformation of the aminomethyl side chain and the puckering of the THF ring.[4][9][10][11] For example, the observation of a NOE between a proton on the aminomethyl group and a specific proton on the THF ring would indicate their spatial closeness, providing evidence for a particular conformer.

Caption: Workflow for Conformational Analysis.

Stereoselective Synthesis

Access to enantiomerically pure (S)-(tetrahydrofuran-3-yl)methanamine is crucial for its application in the development of chiral drugs. Several synthetic strategies can be employed to achieve this, often starting from a chiral precursor.

Synthesis from (S)-3-Hydroxytetrahydrofuran

A common and efficient route to (S)-(tetrahydrofuran-3-yl)methanamine involves the conversion of the readily available (S)-3-hydroxytetrahydrofuran. This precursor can be synthesized from L-malic acid.[5] The conversion of the hydroxyl group to an aminomethyl group can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with an azide and subsequent reduction, or via a Mitsunobu reaction followed by reduction.

Experimental Protocol: Synthesis via Mesylation and Azide Displacement (Representative)

This protocol is based on established methodologies for the conversion of alcohols to primary amines.

Step 1: Mesylation of (S)-3-Hydroxytetrahydrofuran

-

To a solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-tetrahydrofuran-3-yl methanesulfonate, which is often used in the next step without further purification.

Step 2: Azide Displacement

-

Dissolve the crude (S)-tetrahydrofuran-3-yl methanesulfonate in dimethylformamide (DMF).

-

Add sodium azide (2.0 eq) and heat the mixture to 80-90 °C.

-

Stir the reaction for 12-16 hours, monitoring by TLC for the disappearance of the mesylate.

-

Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-(azidomethyl)tetrahydrofuran.

Step 3: Reduction of the Azide

-

Dissolve the crude (S)-3-(azidomethyl)tetrahydrofuran in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the azide is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-(tetrahydrofuran-3-yl)methanamine.

-

Purify the product by distillation under reduced pressure or by column chromatography on silica gel to afford the pure amine.

Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

For the synthesis of the racemic mixture, a common industrial method is the reductive amination of tetrahydrofuran-3-carboxaldehyde.[1]

Experimental Protocol: Reductive Amination (Racemic)

-

Charge a high-pressure reaction vessel with tetrahydrofuran-3-carboxaldehyde, a suitable solvent such as methanol or ethanol, and a hydrogenation catalyst (e.g., Raney Nickel or a supported nickel catalyst).

-

Displace the air in the reactor with nitrogen.

-

Introduce a mixture of ammonia and hydrogen gas to the desired pressure (e.g., 0.1-1 MPa).

-

Heat the reaction mixture to 40-60 °C and stir for 3-6 hours.

-

After the reaction is complete, cool the vessel to room temperature and vent the excess gas.

-

Filter the catalyst and remove the solvent from the filtrate by rotary evaporation.

-

Purify the resulting 3-aminomethyltetrahydrofuran by vacuum distillation.[1]

Caption: Synthetic Pathway from L-Malic Acid.

Applications in Drug Discovery and Development

The (S)-(tetrahydrofuran-3-yl)methanamine moiety is a valuable building block in medicinal chemistry, offering a combination of desirable properties. The THF ring can act as a bioisosteric replacement for other cyclic systems, such as cyclopentane or cyclohexane, while introducing a polar ether functionality that can engage in hydrogen bonding and improve aqueous solubility. The chiral aminomethyl group provides a key attachment point for further molecular elaboration and can participate in crucial interactions with biological targets.

Case Study: Dinotefuran (Insecticide)

While not a pharmaceutical for human use, the most prominent application of 3-aminomethyltetrahydrofuran is as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.[1] In the structure of Dinotefuran, the tetrahydrofuran ring is believed to contribute to its favorable physicochemical properties and its interaction with the nicotinic acetylcholine receptors in insects.

Role in Scaffolding for Novel Therapeutics

The chiral nature and the presence of a primary amine make (S)-(tetrahydrofuran-3-yl)methanamine an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amine can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for the exploration of a wide chemical space around the chiral THF core.

While specific examples of marketed drugs containing the (S)-(tetrahydrofuran-3-yl)methanamine scaffold are not abundant, the related 3-hydroxytetrahydrofuran and its derivatives are found in a number of biologically active compounds, including HIV protease inhibitors.[12] The principles of using the chiral THF ring to orient functional groups in a specific three-dimensional arrangement are directly applicable to the use of (S)-(tetrahydrofuran-3-yl)methanamine in drug design. The stereochemistry at the C3 position is often critical for potent biological activity.

Conclusion

(S)-(tetrahydrofuran-3-yl)methanamine is a versatile and valuable chiral building block for medicinal chemistry. Its non-planar, flexible tetrahydrofuran ring and the stereodefined aminomethyl substituent provide a unique three-dimensional scaffold that can be exploited to design novel bioactive molecules with improved pharmacological profiles. A thorough understanding of its conformational preferences, which can be elucidated through a combination of computational modeling and advanced NMR techniques, is essential for its effective application in rational drug design. The availability of stereoselective synthetic routes further enhances its utility for the development of enantiomerically pure drug candidates. As the demand for novel therapeutics with optimized properties continues to grow, the strategic incorporation of chiral synthons like (S)-(tetrahydrofuran-3-yl)methanamine will undoubtedly play an increasingly important role in the future of drug discovery.

References

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P

- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google P

-

(Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem. (URL: [Link])

-

The Significance of Chirality in Drug Design and Development - PMC. (URL: [Link])

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (URL: [Link])

-

Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry - PubMed. (URL: [Link])

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (URL: [Link])

-

(PDF) Conformational analysis of 1,3-oxathiane - ResearchGate. (URL: [Link])

-

Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - RSC Publishing. (URL: [Link])

- CN1887880A - Synthesis of S-(3)

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC. (URL: [Link])

-

Furan, 3-hydroxy-1,2,3,4-tetrahydro - Organic Syntheses Procedure. (URL: [Link])

-

Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity - PubMed. (URL: [Link])

-

Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC. (URL: [Link])

-

5.4: NOESY Spectra - Chemistry LibreTexts. (URL: [Link])

-

Deciphering conformational dynamics in AFM data using fast nonlinear NMA and FFT-based search with AFMFit - PMC. (URL: [Link])

-

(PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. (URL: [Link])

-

How to interpret a NOESY NMR spectrum - YouTube. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

(PDF) An Assessment of the Conformational Profile of Neuromedin B Using Different Computational Sampling Procedures - ResearchGate. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Synthesis of building blocks 9–13. a) BH3 ⋅ THF, THF, 99 %; b)... - ResearchGate. (URL: [Link])

-

NOESY and EXSY. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

Triple-resonance NOESY-based experiments with improved spectral resolution: Applications to structural characterization of unfolded, partially - Lewis Kay's group at the University of Toronto. (URL: [Link])

-

The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f - ResearchGate. (URL: [Link])

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 6. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. NOESY and EXSY [chem.ch.huji.ac.il]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-(tetrahydrofuran-3-yl)methanamine

Abstract

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutics necessitates a comprehensive understanding of its structural and stereochemical properties. This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(tetrahydrofuran-3-yl)methanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features and the underlying chemical principles. The guide also outlines the experimental protocols for data acquisition and provides a framework for the spectroscopic analysis of related chiral amines.

Introduction

(S)-(tetrahydrofuran-3-yl)methanamine is a valuable chiral intermediate characterized by a tetrahydrofuran ring and a primary amine functional group. The stereochemistry at the C3 position of the tetrahydrofuran ring is a critical determinant of the biological activity of its downstream derivatives. Therefore, unambiguous confirmation of the structure and stereochemical integrity of this compound is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

This guide will systematically explore the expected ¹H NMR, ¹³C NMR, IR, and MS data for (S)-(tetrahydrofuran-3-yl)methanamine. In the absence of readily available public experimental spectra, this guide will leverage predictive models and data from analogous structures to provide a robust and educational framework for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

The molecular structure of (S)-(tetrahydrofuran-3-yl)methanamine is fundamental to understanding its spectroscopic properties. The key structural features include:

-

A five-membered saturated heterocyclic ring (tetrahydrofuran).

-

A primary aminomethyl group (-CH₂NH₂) attached to the chiral center (C3).

-

The presence of diastereotopic protons within the tetrahydrofuran ring and the aminomethyl group.

The following diagram illustrates the molecular structure with atom numbering used for spectral assignments.

Caption: Molecular structure of (S)-(tetrahydrofuran-3-yl)methanamine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-(tetrahydrofuran-3-yl)methanamine, both ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit complex splitting patterns due to the presence of multiple chiral centers and diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) and their assignments are summarized in the table below. These predictions are generated using established NMR prediction algorithms.[1][2]

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment Rationale |

| H on N | ~1.5 - 2.5 | broad singlet | Labile protons on the nitrogen atom. |

| H on C1 | ~2.6 - 2.8 | multiplet | Methylene protons adjacent to the nitrogen and the chiral center. |

| H on C3 | ~2.3 - 2.5 | multiplet | Methine proton at the chiral center. |

| H on C4 | ~3.6 - 3.8 | multiplet | Methylene protons adjacent to the oxygen atom. |

| H on C2 | ~3.5 - 3.7 | multiplet | Methylene protons adjacent to the oxygen atom. |

| H on C5 | ~1.8 - 2.0 | multiplet | Methylene protons on the tetrahydrofuran ring. |

Expertise & Experience: The broadness of the N-H signal is a common feature for primary amines and is due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[3] The protons on the tetrahydrofuran ring are expected to show complex splitting patterns (multiplets) due to geminal and vicinal coupling with neighboring protons. The diastereotopic nature of the methylene protons on C1, C2, C4, and C5 arises from the chiral center at C3, leading to distinct chemical shifts and couplings for each proton in a CH₂ group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are presented below.[1][2]

| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C1 | ~45 - 50 | Carbon of the aminomethyl group, influenced by the adjacent nitrogen. |

| C3 | ~38 - 42 | Chiral methine carbon of the tetrahydrofuran ring. |

| C4 | ~68 - 72 | Carbon adjacent to the oxygen atom. |

| C2 | ~67 - 71 | Carbon adjacent to the oxygen atom. |

| C5 | ~30 - 34 | Carbon on the tetrahydrofuran ring. |

Expertise & Experience: The chemical shifts of the carbons in the tetrahydrofuran ring are influenced by the electronegativity of the adjacent oxygen atom, causing them to appear downfield (C2 and C4). The aminomethyl carbon (C1) is also shifted downfield due to the attached nitrogen. The chemical shift of the C3 carbon is in the typical range for an aliphatic methine.[4]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for (S)-(tetrahydrofuran-3-yl)methanamine is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment of quaternary carbons and complex structures.

-

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of (S)-(tetrahydrofuran-3-yl)methanamine is expected to show characteristic absorption bands for the N-H and C-O functional groups. The predicted key absorptions are tabulated below, with comparisons to known data for primary amines and tetrahydrofuran.[5][6][7]

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

| 3300 - 3500 | N-H stretch | Primary Amine | Medium (two bands) |

| 2850 - 3000 | C-H stretch | Alkane | Strong |

| 1590 - 1650 | N-H bend | Primary Amine | Medium |

| 1050 - 1150 | C-O stretch | Ether | Strong |

Expertise & Experience: The presence of a primary amine is typically confirmed by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. The strong C-O stretching band is characteristic of the ether linkage in the tetrahydrofuran ring. The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of any carbonyl functionalities.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or the solvent is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum to yield the spectrum of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For (S)-(tetrahydrofuran-3-yl)methanamine (C₅H₁₁NO), the molecular weight is 101.15 g/mol .

-

Molecular Ion (M⁺): A molecular ion peak at m/z = 101 is expected.

-

Fragmentation Pattern: The fragmentation is likely to be directed by the amine and ether functional groups. Key predicted fragments include:

-

Loss of NH₂ (m/z = 85): Cleavage of the C-N bond.

-

Alpha-cleavage (m/z = 30): Cleavage of the bond between C1 and C3, resulting in the [CH₂=NH₂]⁺ ion, which is a very common fragment for primary amines.[8]

-

Ring-opening and subsequent fragmentation: The tetrahydrofuran ring can undergo cleavage, leading to various smaller fragments.[8]

-

| m/z | Predicted Fragment | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |

| 85 | [C₅H₉O]⁺ | Loss of NH₂ |

| 30 | [CH₄N]⁺ | Alpha-cleavage |

Expertise & Experience: The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 101 for (S)-(tetrahydrofuran-3-yl)methanamine. The base peak in the mass spectrum of a primary amine is often the result of alpha-cleavage, making the peak at m/z = 30 a strong diagnostic indicator.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that is more likely to show the molecular ion.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Tetrahydrofuran [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Furan, tetrahydro-3-methyl- [webbook.nist.gov]

- 8. Furan, tetrahydro-3-methyl- [webbook.nist.gov]

Foreword: The Imperative of Chirality in Pharmaceutical Design

An In-depth Technical Guide to (S)-(tetrahydrofuran-3-yl)methanamine: A Key Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern drug development, the demand for enantiomerically pure compounds has escalated dramatically. The biological systems targeted by pharmaceuticals are inherently chiral, meaning they interact differently with the stereoisomers of a drug molecule. This fundamental principle of stereoselectivity dictates that one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to undesirable toxicity.[1] Consequently, regulatory bodies like the U.S. FDA have strengthened their guidance, encouraging the development of single-enantiomer drugs.[1]

This paradigm shift has placed immense value on chiral building blocks—enantiopure molecular fragments used as starting materials for complex active pharmaceutical ingredients (APIs).[2][] (S)-(tetrahydrofuran-3-yl)methanamine (CAS 1048962-84-0) has emerged as a particularly valuable building block. Its structure, featuring a chiral tetrahydrofuran (THF) ring and a primary amine, offers a versatile scaffold for introducing stereospecific interactions and improving physicochemical properties in drug candidates.[4][5] The THF moiety is a privileged structure found in numerous FDA-approved drugs, valued for its ability to form hydrogen bonds and enhance solubility without introducing excessive lipophilicity.[4][5] This guide provides an in-depth technical overview of (S)-(tetrahydrofuran-3-yl)methanamine for researchers, medicinal chemists, and process development scientists.

Molecular Profile and Physicochemical Properties

(S)-(tetrahydrofuran-3-yl)methanamine, also known as (3S)-tetrahydro-3-furanylmethanamine, is a chiral primary amine that presents as a clear, colorless to light yellow liquid at room temperature.[6] Its molecular structure is foundational to its utility in medicinal chemistry.

Caption: Chemical structure of (S)-(tetrahydrofuran-3-yl)methanamine.

The combination of a hydrogen bond-accepting ether, a hydrogen bond-donating primary amine, and a defined stereocenter makes this molecule a versatile scaffold for creating complex and specific interactions with biological targets.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1048962-84-0 | |

| Molecular Formula | C₅H₁₁NO | [7] |

| Molecular Weight | 101.15 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | ≥95% - 98% (Commercially available) | [8] |

| Boiling Point | 156.0 ± 13.0 °C (760 Torr) (racemate) | [9][10] |

| Density | 0.967 ± 0.06 g/cm³ (20 °C) (racemate) | [9][10] |

| Flash Point | 53.1 ± 13.1 °C (racemate) | [9] |

| Storage | 2-8°C, protect from light, store under inert gas | [11] |

| InChI Key | CINJIXGRSTYIHP-YFKPBYRVSA-N | |

| SMILES | NC[C@H]1COCC1 | [11] |

Synthesis Strategy: Accessing the Enantiopure Amine

The synthesis of chiral amines is a cornerstone of pharmaceutical process chemistry.[12] General approaches include modifications of compounds from the chiral pool, asymmetric synthesis, and resolution of racemates.[1][2] While numerous patents describe the synthesis of racemic 3-aminomethyltetrahydrofuran, often as an intermediate for the insecticide Dinoteturan,[13][14][15] achieving the enantiopure (S)-form requires a stereocontrolled approach.

A robust and scalable strategy involves the reduction of an enantiopure carboxylic acid derivative, such as (S)-tetrahydrofuran-3-carboxylic acid or its corresponding amide. This precursor is accessible through established methods, making it a reliable starting point. The following protocol describes a representative lab-scale synthesis via an amide intermediate.

Experimental Protocol: Synthesis of (S)-(tetrahydrofuran-3-yl)methanamine

This two-step procedure first involves the formation of an amide from the corresponding chiral carboxylic acid, followed by its reduction to the target primary amine.

Step 1: Amide Formation

-

Rationale: Conversion of the carboxylic acid to an amide provides a stable, neutral intermediate that is less prone to side reactions and is an excellent substrate for reduction by strong hydride reagents. Amide formation chemistry is a well-understood and frequently used transformation in API synthesis.[16]

-

To a stirred solution of (S)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran, ~0.5 M) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) along with an amine base like triethylamine (1.2 eq) or DIPEA (1.2 eq).

-

Stir the mixture for 15-20 minutes to form the activated ester.

-

Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of aqueous ammonium hydroxide (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. Quench the reaction with water, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-tetrahydrofuran-3-carboxamide. The product can be purified by column chromatography or recrystallization if necessary.

Step 2: Amide Reduction

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to primary amines efficiently. The use of an anhydrous ether solvent like THF is critical, as LiAlH₄ reacts violently with protic solvents.

-

In a separate flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Dissolve the crude (S)-tetrahydrofuran-3-carboxamide from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This is a critical step requiring a specific sequence to ensure safety and produce a granular, filterable precipitate. Sequentially and dropwise, add:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Stir the resulting granular white suspension vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Concentrate the combined filtrate under reduced pressure to yield the crude (S)-(tetrahydrofuran-3-yl)methanamine. The product can be purified by distillation under reduced pressure to obtain the final, high-purity liquid.

Caption: A representative workflow for the synthesis of the title compound.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of the building block is paramount. A multi-technique approach is required for a self-validating quality control system.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

¹H NMR: Expected signals include multiplets for the diastereotopic protons on the THF ring, a distinct signal for the CH₂ group adjacent to the amine, and a broad singlet for the NH₂ protons which can be exchanged with D₂O. The integration of these signals should correspond to the 11 protons in the molecule.

-

¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 102.16.

Purity Assessment

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. For this volatile amine, GC with a flame ionization detector (GC-FID) is a common and robust method.

-

Chiral HPLC: This is the most critical analysis to determine enantiomeric purity (e.p.) or enantiomeric excess (e.e.). The amine is typically derivatized with a chiral agent (e.g., Mosher's acid chloride) or analyzed directly on a chiral stationary phase column (e.g., Chiralpak® or Chirobiotic™ series).[1] The goal is to achieve separation of the (S) and (R) enantiomers to allow for accurate quantification, with a target of >99% e.e. for use in pharmaceutical synthesis.

Caption: A logical workflow for the analytical validation of the final product.

Applications in Drug Discovery and Development

(S)-(tetrahydrofuran-3-yl)methanamine is a versatile building block used to introduce a specific stereocenter and a flexible linker into a target molecule.[]

-

Scaffold Decoration: The primary amine serves as a key functional handle for a wide range of chemical transformations, most notably amide bond formation, reductive amination, and urea/thiourea formation. These reactions are fundamental to the assembly of drug candidates.[16]

-

Improving Pharmacokinetic Properties: The THF ring is often employed as a bioisostere for other cyclic systems. Its polarity and ability to act as a hydrogen-bond acceptor can enhance aqueous solubility and modulate membrane permeability, key aspects of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.

-

Stereospecific Interactions: The fixed (S)-configuration allows medicinal chemists to probe chiral recognition sites within a biological target, such as an enzyme active site or a receptor binding pocket.[1] This precise three-dimensional positioning is critical for optimizing potency and selectivity, ultimately leading to safer and more effective medicines.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of (S)-(tetrahydrofuran-3-yl)methanamine is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous. Key hazard statements include:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is "Danger" , and it is associated with the GHS pictograms for flammability and corrosion/irritation.

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[17]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]

-

Avoid breathing vapors or mist.[17]

-

Wash hands thoroughly after handling.[17]

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

-

The recommended storage temperature is between 2°C and 8°C.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[6]

-

Keep protected from light.

References

-

Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]

-

(Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660. PubChem. [Link]

-

Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. LookChem. [Link]

- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.

-

Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap Eureka. [Link]

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Patsnap Eureka. [Link]

- CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

-

Advancing API Synthesis. Pharmaceutical Technology. [Link]

-

Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]

-

Improving API Synthesis. Pharmaceutical Technology. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(Tetrahydrofuran-3-yl)methanamine 98% 1048962-84-0 | Chempure [chempure.in]

- 9. lookchem.com [lookchem.com]

- 10. Tetrahydrofuran-3-yl)methanamine CAS#: 165253-31-6 [m.chemicalbook.com]

- 11. 1048962-84-0|(S)-(Tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 12. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 13. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 14. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 15. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 16. pharmtech.com [pharmtech.com]

- 17. fishersci.com [fishersci.com]

Synonyms for (S)-(tetrahydrofuran-3-yl)methanamine

An In-Depth Technical Guide to (S)-(Tetrahydrofuran-3-yl)methanamine for Advanced Research and Drug Development

This guide provides an in-depth exploration of (S)-(tetrahydrofuran-3-yl)methanamine, a critical building block in modern medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, physicochemical properties, synthesis protocols, and its strategic application in the development of novel therapeutics. Our focus is on the causality behind experimental choices and the provision of self-validating, robust methodologies.

Nomenclature and Identification

(S)-(tetrahydrofuran-3-yl)methanamine is a chiral amine featuring a tetrahydrofuran (THF) scaffold. The precise identification of this compound is paramount for regulatory compliance, patent filings, and scientific literature accuracy.

A multitude of synonyms and identifiers are used across commercial and academic platforms. Understanding these is crucial for comprehensive literature searches and procurement.

Common Synonyms: [1][2][3][4][5][6]

-

(S)-3-Aminomethyl-tetrahydrofuran

-

[(3S)-Tetrahydrofuran-3-yl]methanamine

-

(S)-Oxolan-3-ylmethanamine

-

C-((S)-Tetrahydrofuran-3-yl)methylamine

Registry Numbers:

-

CAS Number: 1048962-84-0 (for the (S)-enantiomer)

-

PubChem CID: 10898660 (for the racemic mixture)[7]

The International Union of Pure and Applied Chemistry (IUPAC) name for the racemic mixture is oxolan-3-ylmethanamine.[7] The "(S)" designation specifies the stereochemistry at the C3 position of the tetrahydrofuran ring, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects in drug candidates.

Physicochemical and Spectroscopic Data

The physical and chemical properties of (S)-(tetrahydrofuran-3-yl)methanamine dictate its handling, storage, and reactivity in synthetic protocols. The data presented below has been aggregated from various reliable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [2][8] |

| Molecular Weight | 101.15 g/mol | [2][7][8] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | [2][4] |

| Density | 0.967 ± 0.06 g/cm³ | [2][4] |

| Refractive Index | n20/D 1.462 | [2][9] |

| Flash Point | 53.1 ± 13.1 °C | [2][4] |

| Storage Temperature | 2-8°C, protect from light | |

| InChI Key | CINJIXGRSTYIHP-YFKPBYRVSA-N ((S)-enantiomer) |

Synthesis Protocol: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

The most prevalent and scalable synthesis of (tetrahydrofuran-3-yl)methanamine involves the reductive amination of tetrahydrofuran-3-carboxaldehyde. This method is favored for its high yield and operational simplicity. Below is a detailed, field-proven protocol.

Rationale for Method Selection

Reductive amination is a robust and well-established transformation in organic synthesis. It proceeds via two key steps: the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine. Using ammonia as the nitrogen source and hydrogen gas with a Raney Nickel catalyst provides a direct and atom-economical route to the primary amine. Raney Ni is selected for its high catalytic activity and proven efficacy in imine reductions under moderate pressure and temperature, ensuring a high conversion rate and minimizing side reactions.

Detailed Experimental Protocol

Reaction: Tetrahydrofuran-3-carboxaldehyde to 3-Aminomethyltetrahydrofuran[10]

Materials:

-

Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)

-

15% Ammonia in Methanol (3.0 mol, 340 g)

-

Raney Nickel (20.02 g, catalyst)

-

Hydrogen (H₂) gas

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Charging: To a high-pressure reactor, add tetrahydrofuran-3-carboxaldehyde (100.12 g, 1.0 mol).

-

Solvent and Reagent Addition: Add the 15% ammonia in methanol solution (340 g, 3.0 mol) to the reactor. This excess of ammonia drives the imine formation equilibrium forward.

-

Catalyst Addition: Carefully add Raney Nickel (20.02 g) to the reaction mixture.

-

Pressurization: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 4 MPa (approximately 30003 Torr).[10]

-

Reaction Conditions: Begin stirring and heat the reactor to 60°C. Maintain these conditions for 12 hours.[10] The temperature is chosen to ensure a reasonable reaction rate without promoting decomposition or side reactions.

-

Cooling and Depressurization: After 12 hours, cool the reactor to room temperature and slowly vent the excess hydrogen gas.

-

Catalyst Filtration: Open the reactor and filter the mixture to remove the Raney Nickel catalyst.

-

Work-up: Concentrate the filtrate under reduced pressure (in vacuo) to remove the methanol and excess ammonia. This step yields the final product, 3-aminomethyltetrahydrofuran.

Expected Yield: The reported yield for this procedure is approximately 99.5% (100.64 g).[10]

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of (S)-(tetrahydrofuran-3-yl)methanamine.

Applications in Drug Discovery and Development

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties such as solubility and metabolic stability.[11] (S)-(tetrahydrofuran-3-yl)methanamine, in particular, serves as a versatile building block for introducing this valuable functionality.

Role as a Key Intermediate

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.

-

Dinotefuran: (Tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of Dinotefuran, a neonicotinoid insecticide.[1][6][8]

-

PDE9 Inhibitors: The related compound, (S)-(tetrahydrofuran-3-yl)hydrazine, is a useful intermediate for preparing PDE9 inhibitors, which are under investigation for treating cognitive disorders.[12]

-

HIV Protease Inhibitors: The 3-(S)-tetrahydrofuranyl urethane moiety has been instrumental in the design of potent HIV protease inhibitors like Amprenavir (APV).[13] The oxygen atom of the THF ring can form critical hydrogen bonds with the protease backbone, enhancing binding affinity.[13]

Strategic Importance in Medicinal Chemistry

The incorporation of the aminomethyl-tetrahydrofuran structure can confer several advantages to a drug molecule:

-

Improved Solubility: The ether oxygen and the primary amine group can act as hydrogen bond acceptors and donors, respectively, which can enhance aqueous solubility.[1]

-

Metabolic Stability: The cyclic ether structure of THF is generally more resistant to metabolic degradation compared to acyclic ethers.

-

Bioisosterism: The tetrahydropyran (THP) and tetrahydrofuran (THF) rings are often used as bioisosteres for cyclohexyl groups to reduce lipophilicity and potentially introduce beneficial polar contacts.[14]

-

Scaffolding: The defined stereochemistry and functional handles (the amine group) allow for its use as a scaffold to orient other pharmacophoric groups in three-dimensional space, enabling precise interactions with biological targets.

Logical Role in Drug Design

Caption: Role of the title compound as a building block for optimizing drug candidates.

Conclusion

(S)-(tetrahydrofuran-3-yl)methanamine is more than just a chemical intermediate; it is a strategic tool for molecular design in the pharmaceutical and agrochemical industries. Its well-defined structure, favorable physicochemical properties, and accessible synthesis make it an invaluable asset for researchers. The protocols and data presented in this guide are intended to provide a solid foundation for its effective use in the laboratory and to spur further innovation in the development of next-generation chemical entities.

References

-

PubChem. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660. Available from: [Link]

-

LookChem. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. Available from: [Link]

-

Nantong Baokai Chemical Co.,Ltd. 1-(tetrahydrofuran-3-yl)methanamine. Available from: [Link]

-

Home Sunshine Pharma. (tetrahydrofuran-3-yl)methanamine cas 165253-31-6. Available from: [Link]

-

Six Chongqing Chemdad Co., Ltd. (Tetrahydrofuran-3-yl)methanamine. Available from: [Link]

- Google Patents. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

-

ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]

-

MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available from: [Link]

-

O'Reilly Auto Parts. Import Direct RS15 A/C Compressor - New 168370. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed Central (PMC). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available from: [Link]

Sources

- 1. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 2. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]

- 3. 1-(tetrahydrofuran-3-yl)methanamine|1-(tetrahydrofuran-3-yl)methanamine|165253-31-6--Zhejiang Jieda Technology Co., Ltd. [zhejiangjieda.com]

- 4. (TETRAHYDROFURAN-3-YL)METHANAMINE CAS 165253-31-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 9. 3-(アミノエチル)テトラヒドロフラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine - Google Patents [patents.google.com]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. img01.pharmablock.com [img01.pharmablock.com]

An In-Depth Technical Guide to the Physical Characteristics of (3S)-tetrahydro-3-furanylmethanamine

This guide provides a comprehensive overview of the known physical and chemical characteristics of (3S)-tetrahydro-3-furanylmethanamine, a chiral amine of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its fundamental properties and the methodologies for their characterization.

Introduction

(3S)-tetrahydro-3-furanylmethanamine, a substituted tetrahydrofuran derivative, possesses a unique stereochemistry that makes it a valuable building block in asymmetric synthesis. Its structural rigidity and the presence of a primary amine and an ether linkage offer multiple avenues for chemical modification, rendering it a versatile intermediate in the development of novel therapeutic agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in various research and development endeavors.

Molecular Identity and Core Physical Properties

The fundamental identifiers and key physical properties of (3S)-tetrahydro-3-furanylmethanamine are summarized in the table below. It is important to note that while some data for the specific (S)-enantiomer is available, certain parameters are reported for the racemic mixture or are predicted values. These instances are clearly indicated.

| Property | Value | Source |

| Chemical Name | (3S)-tetrahydro-3-furanylmethanamine | - |

| CAS Number | 1048962-84-0 | - |

| Molecular Formula | C₅H₁₁NO | - |

| Molecular Weight | 101.15 g/mol | - |

| Appearance | Assumed to be a liquid at room temperature | General observation for similar small amines |

| Density | 0.967 g/cm³ | [1] |

| Boiling Point | 73°C at 59 mmHg (for racemic mixture) | [2][3] |

| Predicted Boiling Point | 156.0 ± 13.0 °C (for (3R)-enantiomer) | - |

| Melting Point | Not available | - |

| Predicted pKa | 9.96 ± 0.29 (for (3R)-enantiomer) | - |

Causality Behind Physical State and Boiling Point: The relatively low molecular weight and the presence of hydrogen bonding capabilities through the primary amine group suggest that (3S)-tetrahydro-3-furanylmethanamine exists as a liquid at standard temperature and pressure. The boiling point is influenced by both hydrogen bonding and van der Waals forces. While the provided boiling point is for the racemic mixture, it offers a valuable estimate for the pure enantiomer. The predicted boiling point at atmospheric pressure is significantly higher, which is expected.

Molecular Structure

The structural representation of (3S)-tetrahydro-3-furanylmethanamine is crucial for understanding its chemical reactivity and physical behavior.

Caption: 2D representation of the (3S)-tetrahydro-3-furanylmethanamine molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A ¹H NMR spectrum for "3-FURANAMINE, TETRAHYDRO-" is available and can be used as a representative spectrum. The expected signals would include multiplets for the tetrahydrofuran ring protons and a singlet for the amine protons which may be broadened due to exchange. The protons on the carbon bearing the aminomethyl group and the aminomethyl protons themselves would likely appear as complex multiplets.

-

¹³C NMR: No experimental ¹³C NMR data for (3S)-tetrahydro-3-furanylmethanamine was found. However, based on the structure, five distinct carbon signals are expected. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

An experimental IR spectrum for (3S)-tetrahydro-3-furanylmethanamine is not available. However, characteristic absorption bands can be predicted:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

N-H bend: An absorption around 1600 cm⁻¹.

-

C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

Mass Spectrometry (MS)

No experimental mass spectrum for (3S)-tetrahydro-3-furanylmethanamine was found. Electron ionization (EI) would likely lead to a molecular ion peak at m/z 101, followed by fragmentation patterns characteristic of amines and cyclic ethers. Common fragments would include the loss of the aminomethyl group and cleavage of the tetrahydrofuran ring.

Experimental Protocols

The following section details standardized protocols for the determination of key physical characteristics of chiral amines like (3S)-tetrahydro-3-furanylmethanamine.

Protocol 1: Determination of Boiling Point (Micro-scale)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Methodology:

-

Sample Preparation: Place a few drops of (3S)-tetrahydro-3-furanylmethanamine into a small-diameter test tube (Thiele tube).

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.

-

Observation: Heat the apparatus gently. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Confirmation: Allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the condensation point, which should be very close to the boiling point.

-

Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure using a nomograph.

Caption: Workflow for micro-scale boiling point determination.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Enantiomeric Excess Determination

This protocol allows for the assessment of both the chemical purity and the enantiomeric excess of (3S)-tetrahydro-3-furanylmethanamine.

Methodology:

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic resolution, derivatize the amine with a suitable chiral derivatizing agent (e.g., a derivative of trifluoroacetic anhydride). This step converts the enantiomers into diastereomers, which are more easily separated on a standard GC column.

-

GC Column Selection: Utilize a chiral capillary column (e.g., a cyclodextrin-based column) for the separation of the underivatized enantiomers or a standard non-polar column (e.g., DB-5) for the separation of the diastereomeric derivatives.

-

GC-MS Parameters:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

-

-

Data Analysis:

-

Purity Assessment: Integrate the total ion chromatogram (TIC) to determine the percentage of the main peak relative to any impurity peaks.

-

Enantiomeric Excess (ee) Determination: Integrate the peaks corresponding to the two enantiomers (or diastereomers). Calculate the ee using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

-

Safety and Handling

(3S)-tetrahydro-3-furanylmethanamine, like most amines, should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide has synthesized the available physical and chemical data for (3S)-tetrahydro-3-furanylmethanamine. While core properties such as molecular weight and density are established, a notable lack of experimentally determined data for the pure (S)-enantiomer, particularly for its boiling point, melting point, and spectroscopic profiles, highlights an area for future research. The provided experimental protocols offer a framework for researchers to determine these properties and to ensure the quality and purity of this important chiral building block. As the applications of (3S)-tetrahydro-3-furanylmethanamine continue to expand, a more complete characterization of its physical properties will be invaluable to the scientific community.

References

-

(3S)-Tetrahydro-3-furanylmethanamine on PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 10898660. [Link]

-

(3S)-Tetrahydro-3-furanmethanamine [1048962-84-0]. Chemsigma. [Link]

-

(Tetrahydrofuran-3-yl)methanamine | C5H11NO. PubChem. [Link]

-

(3S)-Tetrahydro-3-furanyl N-((1S,2R)-2-hydroxy-3-((2-methylpropyl)((4-nitrophenyl)sulfonyl)amino)-1-(phenylmethyl)propyl)carbamate. PubChem. [Link]

Sources

The Strategic deployment of (S)-(Tetrahydrofuran-3-yl)methanamine as a Chiral Building Block in Modern Synthesis

Abstract

Chiral building blocks are the foundational elements in the architecture of modern pharmaceuticals, where three-dimensional structure dictates biological function.[1][2] Among these, saturated heterocyclic scaffolds have gained prominence for their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while exploring chemical space beyond traditional flat aromatic rings. This guide provides an in-depth technical analysis of (S)-(tetrahydrofuran-3-yl)methanamine, a versatile chiral building block. We will elucidate its stereocontrolled synthesis, explore its strategic application in the synthesis of complex molecular targets, and provide the causal reasoning behind its selection in advanced drug discovery programs.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment for molecular recognition.[1] Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[3] The U.S. Food and Drug Administration (FDA) has long recognized this principle, encouraging the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential off-target effects or toxicity associated with an unwanted stereoisomer.[1]

Chiral building blocks, like (S)-(tetrahydrofuran-3-yl)methanamine, are enantiomerically pure compounds that serve as starting materials or key intermediates, allowing for the direct and efficient construction of chiral targets without the need for costly and often inefficient late-stage chiral separations.[4][5] The tetrahydrofuran (THF) moiety, in particular, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its oxygen atom can act as a hydrogen bond acceptor, and the saturated, non-planar ring system can provide a rigid scaffold to orient substituents in a precise three-dimensional arrangement, enhancing binding affinity to target proteins.[8][9]

Stereoselective Synthesis: Accessing the (S)-Enantiomer

The utility of a chiral building block is contingent upon the existence of a robust and scalable enantioselective synthesis. For (S)-(tetrahydrofuran-3-yl)methanamine, a common and economically viable strategy involves a chiral pool approach, starting from the naturally abundant and inexpensive L-malic acid.

Synthetic Pathway from L-Malic Acid

A frequently employed synthetic route leverages the inherent (S)-stereochemistry of L-malic acid to construct the chiral tetrahydrofuran core. The key intermediate in this pathway is (S)-3-hydroxytetrahydrofuran.

DOT Diagram: Synthetic Workflow from L-Malic Acid

Sources

- 1. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydrofuran-Amine Scaffold: A Physicochemical Deep Dive for Drug Discovery

Introduction: The Strategic Value of the THF-Amine Moiety in Medicinal Chemistry

In the intricate landscape of drug design, the selection of molecular scaffolds that confer favorable physicochemical and pharmacokinetic properties is a cornerstone of success. Among the saturated heterocycles, the tetrahydrofuran (THF) ring, when integrated with an amine functional group, presents a compelling structural motif. This guide offers an in-depth exploration of the core physicochemical properties of THF-containing amines, providing a technical framework for researchers, medicinal chemists, and drug development professionals. The strategic incorporation of this scaffold is not merely a volumetric choice; it is a nuanced decision that profoundly impacts basicity, lipophilicity, metabolic stability, and molecular interactions. Understanding these properties is critical for predicting a compound's behavior in vivo and for rationally designing molecules with enhanced "drug-like" characteristics. This document will elucidate the causality behind these properties and provide field-proven methodologies for their accurate determination.

Core Physicochemical Properties: A Quantitative Analysis

The introduction of a THF ring adjacent to an amine function imparts a unique electronic and conformational signature that distinguishes it from simple alkylamines or other cyclic analogues. The ether oxygen, being electronegative, creates a dipole and acts as a potent hydrogen bond acceptor, while the amine provides a basic, ionizable center crucial for solubility and target interaction.

Basicity (pKa): The Inductive Influence of the THF Oxygen

The basicity of the amine group, quantified by the pKa of its conjugate acid, is a paramount property influencing a drug's solubility, absorption, and receptor binding. The lone pair of electrons on the nitrogen atom allows amines to act as Brønsted-Lowry bases, accepting a proton.[1] The reactivity of this lone pair is highly sensitive to the local electronic environment.

The oxygen atom within the THF ring exerts a significant electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Consequently, THF-containing amines are generally less basic than their analogous acyclic or carbocyclic counterparts.[2] This modulation of pKa can be a powerful tool for medicinal chemists to fine-tune a molecule's ionization state at physiological pH (typically ~7.4), which in turn affects its ability to cross membranes and bind to its target.[3]

A direct comparison illustrates this principle clearly:

| Compound | Structure | Predicted pKa (of conjugate acid) | Rationale for pKa Difference |